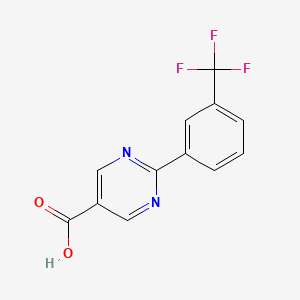

2-(3-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid

Description

2-(3-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a trifluoromethylphenyl substituent at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine ring. This structure confers unique electronic and steric properties due to the electron-withdrawing trifluoromethyl (-CF₃) group and the planar phenyl ring.

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-3-1-2-7(4-9)10-16-5-8(6-17-10)11(18)19/h1-6H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSDWHCTYSGOKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid typically involves the reaction of a trifluoromethyl-substituted benzene derivative with a pyrimidine precursor One common method includes the use of trifluoromethylbenzene as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the pyrimidine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The pyrimidine ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Backbones

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

Electronic Effects : The trifluoromethyl group at the 2-position (phenyl or pyrimidine) enhances electron-withdrawing properties, stabilizing negative charge on the carboxylic acid .

Functional Group Variations :

Biological Activity

2-(3-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antifungal, anticancer, and anti-inflammatory properties, based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a trifluoromethyl group and a carboxylic acid moiety. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods that ensure high yields and purity.

Antifungal Activity

Recent studies have demonstrated notable antifungal activity of pyrimidine derivatives, including this compound.

In Vitro Testing Results:

- Compounds were tested against various fungal strains, including Botrytis cinerea and Sclerotinia sclerotiorum.

- Table 1 summarizes the antifungal activity of selected compounds:

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| 5b | B. cinerea | 96.76 |

| 5j | B. cinerea | 96.84 |

| 5l | B. cinerea | 100 |

| 5v | S. sclerotiorum | 82.73 |

These results indicate that certain derivatives can outperform standard antifungal agents such as tebuconazole, suggesting their potential as effective antifungal agents .

Anticancer Activity

The anticancer properties of this compound have also been explored through various assays against different cancer cell lines.

Cell Line Testing Results:

- The compound exhibited varying levels of cytotoxicity against cell lines such as PC3 (prostate), K562 (leukemia), HeLa (cervical), and A549 (lung).

- Table 2 presents the anticancer activity data:

| Compound | Cell Line | Inhibition Rate (%) at 5 µg/ml |

|---|---|---|

| 5l | PC3 | 54.94 |

| 5n | PC3 | 51.71 |

| 5o | PC3 | 50.52 |

| 5r | PC3 | 55.32 |

| 5v | PC3 | 64.20 |

While these inhibition rates are lower than doxorubicin, they suggest that the compound has moderate anticancer potential, particularly against prostate cancer cells .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidine derivatives have been documented, with some compounds demonstrating significant inhibition of COX-2 activity.

In Vitro COX-2 Inhibition Results:

- Selected compounds showed IC50 values comparable to established anti-inflammatory drugs like celecoxib.

| Compound | IC50 (μmol) |

|---|---|

| 5 | 0.04 ± 0.09 |

| 6 | 0.04 ± 0.02 |

These findings indicate that the compound may serve as a lead for developing new anti-inflammatory agents .

Case Studies

Several case studies have highlighted the therapeutic potential of trifluoromethyl pyrimidine derivatives in clinical settings:

- Anticancer Trials: A study evaluated the efficacy of a series of pyrimidine derivatives in animal models, showing promising results in tumor reduction without significant toxicity.

- Fungal Infections: Clinical trials assessed the effectiveness of these compounds against resistant fungal strains, demonstrating superior performance compared to conventional treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.